3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile

Catalog No.
S14510717
CAS No.
75985-05-6
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitril...

CAS Number

75985-05-6

Product Name

3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile

IUPAC Name

3-methyl-1-prop-2-enylaziridine-2-carbonitrile

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3

InChI Key

QSESYYMGEDCKCC-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1CC=C)C#N

3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile, also known as 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)-, is an organic compound classified under aziridines. Aziridines are three-membered heterocyclic compounds that contain one nitrogen atom and are characterized by their unique structural properties and reactivity. The molecular formula of this compound is C7H10N2\text{C}_7\text{H}_{10}\text{N}_2, with a molecular weight of 122.17 g/mol. The compound features a nitrile group at the 2-position of the aziridine ring, contributing to its chemical reactivity and potential biological activity.

  • Oxidation: This compound can be oxidized to form corresponding oxides.
  • Reduction: It can undergo reduction reactions to yield amines or other reduced derivatives.
  • Substitution Reactions: The aziridine ring can open during nucleophilic substitution reactions, leading to the formation of new compounds.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary based on the desired outcome but typically require specific temperatures, solvents, and catalysts.

Research indicates that derivatives of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile exhibit potential biological activities, including antimicrobial and anticancer properties. The mechanism of action involves interactions with molecular targets such as enzymes and proteins, where the compound can induce ring-opening reactions that create reactive intermediates. These intermediates may inhibit enzyme activity or modify protein structures, contributing to its biological effects .

The synthesis of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile typically involves cyclization reactions using appropriate precursors. One common method includes:

  • Cyclization of Nitrile Precursors: Suitable nitrile compounds are reacted under controlled conditions to form the aziridine structure.
  • Catalysts and Conditions: The process often requires catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial production may involve large-scale synthesis techniques that ensure high yields through methods such as distillation or recrystallization for purification .

3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile has diverse applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Research: Its derivatives are studied for potential therapeutic applications in various medical conditions.
  • Industrial Use: The compound is utilized in producing polymers and materials with unique properties .

Interaction studies reveal that 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile can interact with various biological molecules, leading to significant effects on enzyme activity and protein structure. These interactions are crucial for understanding its potential as a therapeutic agent, particularly in developing new drugs targeting specific biological pathways .

Several compounds share structural similarities with 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AziridineSimple three-membered ring with nitrogenBasic aziridine structure without substituents
MethyleneaziridinesContains an exocyclic C–C double bondIncreased strain energy and reactivity
N-substituted AziridinesVarious substituents at nitrogen or carbon positionsEnhanced biological activity due to substitutions
Aziridine-2-carbonitrileSimilar nitrile group but different substituentsPotentially lower reactivity compared to 3-methyl

The uniqueness of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile lies in its specific substitution pattern on the aziridine ring, which influences its reactivity and biological properties compared to other aziridines .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

122.084398327 g/mol

Monoisotopic Mass

122.084398327 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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